molecular formula C8H6FNO2 B6359590 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 1780525-17-8

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B6359590
CAS No.: 1780525-17-8
M. Wt: 167.14 g/mol
InChI Key: SSMABPINNIAWTO-UHFFFAOYSA-N
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Description

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of a fluorine atom in the structure of this compound enhances its chemical reactivity and biological activity, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminophenol derivatives with fluorinated carboxylic acids or their derivatives. The reaction typically proceeds under mild conditions, often in the presence of a catalyst or under thermal conditions.

For example, the reaction of 2-aminophenol with 2-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield this compound. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound under mild conditions.

Major Products Formed

    Substitution Reactions: Substituted benzoxazines with various functional groups.

    Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Reduced derivatives with altered electronic properties.

Scientific Research Applications

5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and activity.

    5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one:

Uniqueness

The presence of the fluorine atom in 5-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one imparts unique properties, such as increased chemical stability, enhanced reactivity, and potential biological activity. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-fluoro-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMABPINNIAWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2F)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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